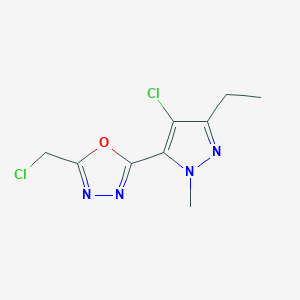
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of enzymes or the disruption of cellular processes. In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, it was reported that this compound exhibited potent inhibitory activity against acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole has been reported to exhibit various biochemical and physiological effects. In a study published in the Journal of Agricultural and Food Chemistry, it was reported that this compound exhibited potent antioxidant activity. Furthermore, this compound has also been investigated for its potential neuroprotective effects. In a study published in the Journal of Molecular Neuroscience, it was reported that this compound showed neuroprotective effects against oxidative stress-induced apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole in lab experiments include its potent biological activity, its ease of synthesis, and its potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. Another direction is to explore its potential applications as a fluorescent probe in bioimaging and as a potential ligand in coordination chemistry. Furthermore, future studies should focus on fully understanding its mechanism of action and potential side effects, as well as its potential applications in other fields such as agriculture and food chemistry.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole has been reported through different methods. One of the methods involves the reaction of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with formaldehyde and hydrochloric acid. The resulting product is then treated with acetic anhydride to obtain the final compound. Another method involves the reaction of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid with thionyl chloride, followed by the reaction with sodium azide and sodium methoxide to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antifungal activities. In a study published in the European Journal of Medicinal Chemistry, it was reported that this compound exhibited potent antiproliferative activity against human cancer cell lines. In another study published in the Journal of Antibiotics, it was reported that this compound showed significant antibacterial activity against gram-positive bacteria. Furthermore, this compound has also been investigated for its potential applications as a fluorescent probe in bioimaging and as a potential ligand in coordination chemistry.
Propiedades
Nombre del producto |
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-(chloromethyl)-1,3,4-oxadiazole |
|---|---|
Fórmula molecular |
C9H10Cl2N4O |
Peso molecular |
261.1 g/mol |
Nombre IUPAC |
2-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)-5-(chloromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H10Cl2N4O/c1-3-5-7(11)8(15(2)14-5)9-13-12-6(4-10)16-9/h3-4H2,1-2H3 |
Clave InChI |
PFOZFYLAKIDWMR-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1Cl)C2=NN=C(O2)CCl)C |
SMILES canónico |
CCC1=NN(C(=C1Cl)C2=NN=C(O2)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)


![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)



![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)